

An In-depth Technical Guide to Penthiopyrad (CAS No. 183675-82-3)

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Compound of Interest

Compound Name: Penthiopyrad

Cat. No.: B1679300

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Abstract

This technical guide provides a comprehensive scientific overview of **penthiopyrad**, a broad-spectrum pyrazole-carboxamide fungicide. Identified by CAS number 183675-82-3, **penthiopyrad** is a potent inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, a mechanism that confers its efficacy against a wide range of foliar and soil-borne plant pathogens. This document details its chemical identity, physicochemical properties, mechanism of action, a general synthesis pathway, and validated analytical methodologies for residue detection. Designed for researchers, scientists, and professionals in drug and pesticide development, this guide synthesizes technical data with practical insights into its application and analysis, underpinned by authoritative references.

Introduction

Penthiopyrad is a synthetic fungicide developed by Mitsui Chemicals, Inc., belonging to the carboxamide chemical class.[1] It provides preventative, curative, and locally systemic activity against numerous fungal diseases in a wide array of agricultural crops and turfgrass.[2] Its mode of action as a Succinate Dehydrogenase Inhibitor (SDHI) places it in a critical group of fungicides for managing resistance to other chemical classes.[3][4] The molecule's structure, featuring a trifluoromethyl group on a pyrazole ring coupled with a substituted thiophene amine, is key to its high efficacy.[5][6] This guide aims to consolidate the core technical information required for the advanced study and application of **penthiopyrad**.

Chemical Identity and Physicochemical Properties

The unique identification of a chemical substance is fundamental for research, regulatory, and safety purposes. **Penthiopyrad** is registered under the CAS number 183675-82-3.^[7] Its molecular formula is C₁₆H₂₀F₃N₃OS.^{[7][8][9]}

Nomenclature:

- IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.^[5]
- CAS Name: N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.^[5]
- Common Synonyms: MTF-753, DPX-LEM 17, Vertisan, Fontelis.^[7]

Penthiopyrad possesses a single chiral center, resulting in (R) and (S) enantiomers; it is commercially produced as a racemic mixture.^[5]

Physicochemical Data Summary

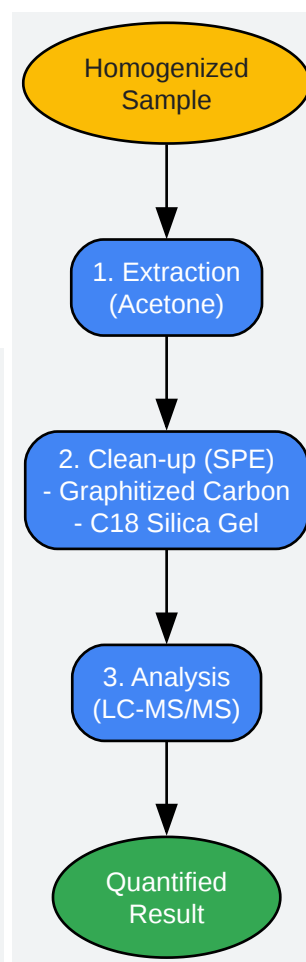
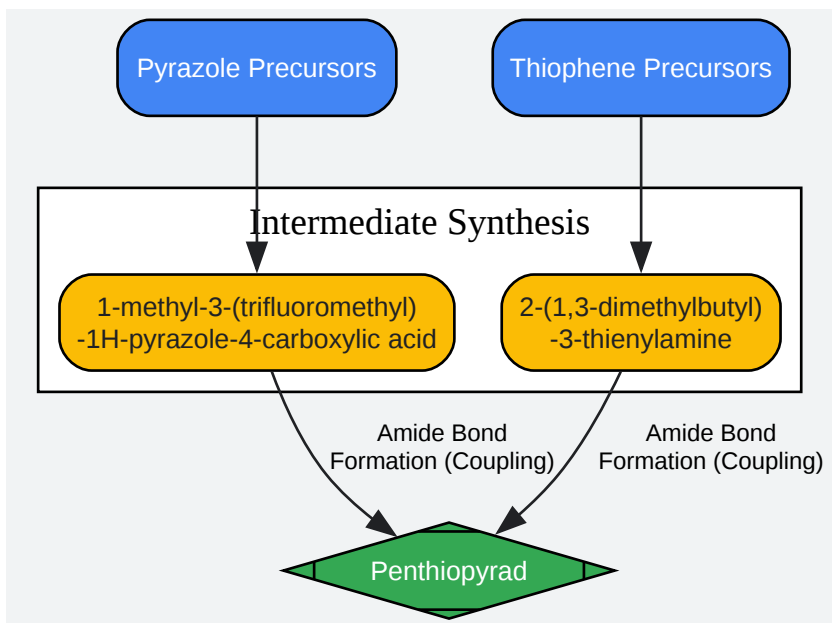
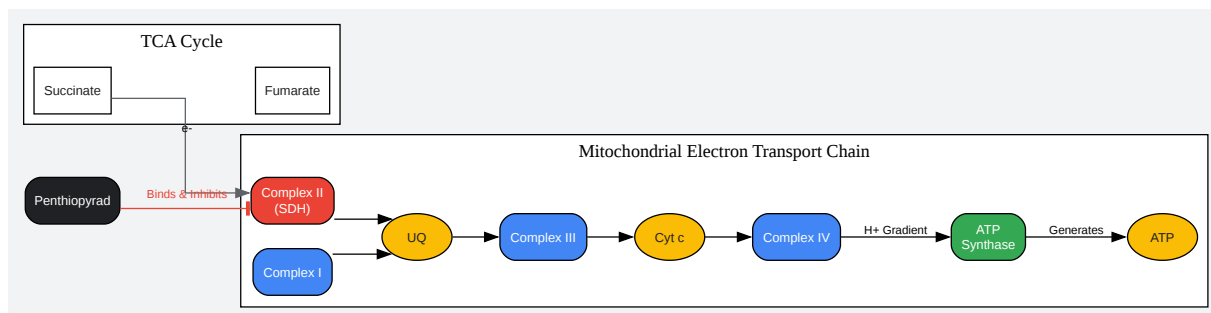
The physical and chemical properties of a compound dictate its environmental fate, bioavailability, and formulation requirements. Key properties of **penthiopyrad** are summarized below.

Property	Value	Source(s)
Molecular Weight	359.41 g/mol	[7][9]
Physical Form	White to off-white solid powder	[9][10]
Melting Point	103-108.7 °C	[10][11][12]
Boiling Point	381.3 ± 42.0 °C (Predicted)	[10][12]
Density	1.256 - 1.30 g/cm ³	[11][12]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C	[12]
Water Solubility	1.375 mg/L (at 20 °C, pH 7)	[5]
LogP (Octanol-Water Partition Coeff.)	3.86	[12]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Penthiopyrad's fungicidal activity stems from its potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain (ETC).[11][12][13] This enzyme is a critical component of cellular respiration in fungi, catalyzing the oxidation of succinate to fumarate as part of the tricarboxylic acid (TCA) cycle and feeding electrons directly into the ETC.

Causality of Inhibition: By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, **penthiopyrad** physically obstructs the transfer of electrons from succinate to ubiquinone.[4] This blockage halts the entire electron transport chain, leading to a rapid depletion of cellular ATP, the primary energy currency of the cell. The resulting energy crisis disrupts essential cellular processes, inhibiting spore germination, mycelial growth, and sporulation, ultimately causing fungal cell death.[2][13] The trifluoromethyl group on the pyrazole ring is a key pharmacophore that enhances the binding affinity and overall fungicidal activity.[5]



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